
1,4-Anhydro-d-galactitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-d-galactitol is a sugar alcohol derived from galactose. It is a cyclic polyol with the molecular formula C6H12O5. This compound is known for its applications in various fields, including food, pharmaceuticals, and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Anhydro-d-galactitol can be synthesized by heating galactitol in a water-immiscible, high-boiling, reaction-inert medium in the presence of a mineral acid . This method ensures the formation of the anhydro compound by removing water molecules.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-boiling solvents and mineral acids to facilitate the reaction and ensure high yields .
Chemical Reactions Analysis
Types of Reactions: 1,4-Anhydro-d-galactitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Produces aldehydes or acids.
Reduction: Produces simpler sugar alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used
Scientific Research Applications
1,4-Anhydro-d-galactitol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for anti-cancer drugs.
Industry: Used in the production of low-calorie sweeteners and as a bulking agent in food products.
Mechanism of Action
The mechanism of action of 1,4-Anhydro-d-galactitol involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
1,5-Anhydro-d-glucitol: Another sugar alcohol with similar properties but derived from glucose.
1,5-Anhydro-d-mannitol: Derived from mannose and has similar applications in the food and pharmaceutical industries.
Uniqueness: 1,4-Anhydro-d-galactitol is unique due to its specific structure and the presence of an anhydro bridge, which imparts distinct chemical properties. This makes it particularly useful in certain industrial applications, such as low-calorie sweeteners and bulking agents .
Properties
CAS No. |
32742-35-1 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
JNYAEWCLZODPBN-MOJAZDJTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



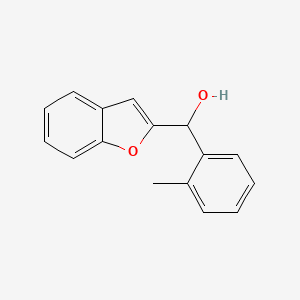

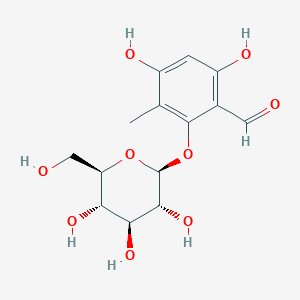
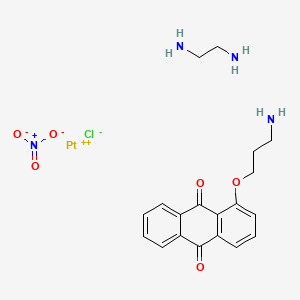
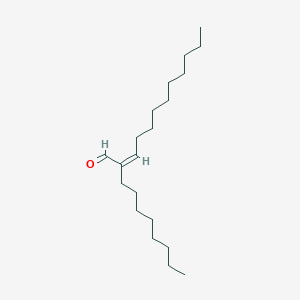
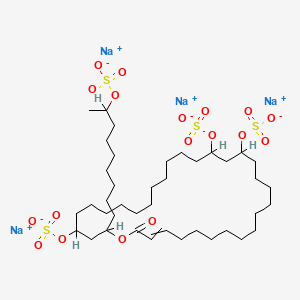
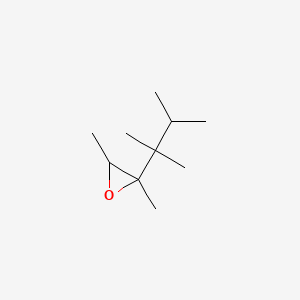
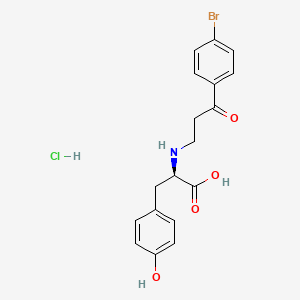
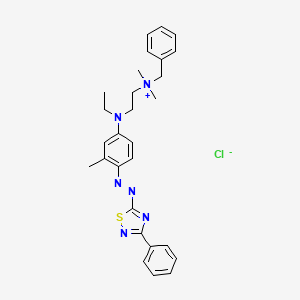
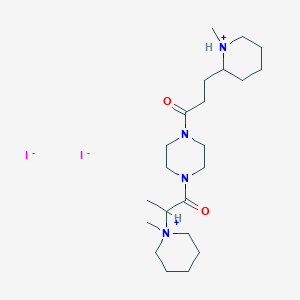

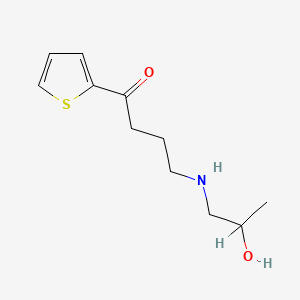
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)
